molecular formula C18H23NO2 B262696 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine

1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine

Cat. No. B262696
M. Wt: 285.4 g/mol
InChI Key: AEJRAYPLXHCOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, also known as EPM, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been extensively studied for its potential applications in various fields of research. It has been found to have significant anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have potential applications in the field of drug discovery due to its ability to interact with various receptors in the brain.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine is not fully understood. However, it has been found to interact with various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and sigma-1 receptor. It has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have significant biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have significant antioxidant properties, leading to a reduction in oxidative stress and cell damage. 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has also been found to have analgesic properties, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine in lab experiments is its cost, which can be relatively high compared to other compounds.

Future Directions

There are several future directions for the study of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine. One of the potential applications of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have potential applications in the treatment of cancer due to its anti-inflammatory and antioxidant properties. Further studies are needed to fully understand the mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, or 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been found to have significant anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 4-methylbenzylamine in the presence of reducing agents such as sodium borohydride. The reaction yields 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine as a white crystalline solid with a purity of over 98%.

properties

Product Name

1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C18H23NO2/c1-4-21-18-16(6-5-7-17(18)20-3)13-19-12-15-10-8-14(2)9-11-15/h5-11,19H,4,12-13H2,1-3H3

InChI Key

AEJRAYPLXHCOJG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)CNCC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCC2=CC=C(C=C2)C

Origin of Product

United States

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